Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole and pyrimidine precursors. One common method involves the condensation of 2-aminothiazole with 4-methoxypyrimidine-2-carboxylic acid under acidic conditions, followed by esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-methoxypyrimidin-2-yl)thiazole: Lacks the ester group, which may affect its reactivity and biological activity.
Methyl 2-amino-4-(4-chloropyrimidin-2-yl)thiazole-5-carboxylate: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is unique due to the presence of both methoxy and ester groups, which can enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10N4O3S |
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Molecular Weight |
266.28 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H10N4O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3,(H2,11,14) |
InChI Key |
FNDGCUZWYRRXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C(SC(=N2)N)C(=O)OC |
Origin of Product |
United States |
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